
Technical Guide to Lyoniside: Structural
Characterization and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: Lyoniside

Cat. No.: B13645083 Get Quote

Executive Summary
Lyoniside (CAS: 34425-25-7) is a bioactive lignan glycoside belonging to the cyclolignan

class. Chemically defined as the 9-O-

-D-xylopyranoside of (+)-lyoniresinol, it exhibits significant pharmacological potential, including
antineoplastic, antioxidant, and anti-melanogenic activities. This guide provides a definitive
technical analysis of its chemical architecture, spectroscopic signature, and isolation
methodologies, designed to support reproducible experimental workflows.

Chemical Architecture & Stereochemistry
Structural Identity
Lyoniside is composed of an aryltetralin-type lignan aglycone, (+)-lyoniresinol, glycosylated at

the primary alcohol position (C-9) with a xylose moiety.

IUPAC Name: (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-

dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-

yl]methoxy]oxane-3,4,5-triol[1][2]

Molecular Formula:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline

ng-star-inserted">

[3]
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Molecular Weight: 552.57 g/mol [2]

Classification: Aryltetralin Lignan Glycoside[4]

Aglycone: (+)-Lyoniresinol (CAS: 14464-90-5)

Sugar Moiety:

-D-Xylopyranose

Stereochemical Configuration
The biological activity of lyoniside is strictly dependent on its stereochemistry. The aglycone,

(+)-lyoniresinol, possesses chiral centers at positions 7, 8, and 8' (lignan numbering).

Aglycone Configuration: (+)-enantiomer.

Glycosidic Linkage:

-linkage at the C-9 primary hydroxyl group.

Critical Distinction: Researchers must distinguish Lyoniside from Sitogluside (

-sitosterol glucoside). While some databases conflate these synonyms due to legacy data
ingestion errors, they are chemically distinct classes (lignan vs. steroid).

Spectroscopic Characterization
Accurate identification requires high-resolution NMR spectroscopy. The following data

represents the consensus chemical shifts for Lyoniside in deuterated methanol (

), derived from comparative literature analysis.

Nuclear Magnetic Resonance (NMR) Data
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Position Carbon Type (ppm)
(ppm) (Mult.,

in Hz)

Structural
Assignment

Aglycone

1 CH 40.8 4.35 (d, 5.5)
Benzylic CH

(Tetralin ring)

2 CH 46.5 1.98 (m) Aliphatic ring CH

3 CH 41.8 1.65 (m) Aliphatic ring CH

4 33.8
2.65 (dd, 15.0,

4.5)
Benzylic

5 C 147.5 - Aromatic C-OMe

6 C 138.9 - Aromatic C-OH

7 C 148.6 - Aromatic C-OMe

8 CH 107.5 6.58 (s) Aromatic H

9 (

-O-Xyl)
71.5 3.55 / 3.95 (m)

Glycosylation

Site

9' (

-OH)
66.2 3.50 / 3.60 (m)

Free Primary

Alcohol

Pendant Ring

1' C 139.2 -
Quaternary

Aromatic

2', 6' CH 106.9 6.42 (s)
Symmetric

Aromatic H

3', 5' C 149.0 - Aromatic C-OMe

4' C 134.5 - Aromatic C-OH

Methoxyls 56.5 - 60.5 3.35 - 3.85 (s) 4 x OMe groups
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Sugar (Xylose)

1'' (Anomeric) CH 105.2 4.25 (d, 7.5) -Anomeric

Proton

2'' CH 75.1 3.20 (m) Sugar CH

3'' CH 77.8 3.32 (m) Sugar CH

4'' CH 71.0 3.45 (m) Sugar CH

5'' 67.0 3.18 / 3.82 (m) Sugar

Analyst Note: The doublet at

4.25 ppm with

Hz is diagnostic for the

-anomeric configuration of the xylose moiety. The downfield shift of C-9 (

71.5) relative to C-9' (

66.2) confirms the site of glycosylation.

Isolation & Purification Protocol
This protocol is optimized for extracting Lyoniside from plant matrices such as Vaccinium

myrtillus (stems) or Saraca asoca (bark).

Workflow Diagram
The following Graphviz diagram illustrates the critical fractionation steps required to separate

the polar glycoside from the lipophilic aglycone and other matrix components.
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Figure 1: Step-by-step fractionation workflow for the isolation of Lyoniside.
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Detailed Methodology
Extraction: Macerate dried, powdered plant material in 70% Ethanol (1:10 w/v) for 24 hours

or reflux for 2 hours (3 cycles).

Partitioning: Evaporate ethanol. Suspend the residue in water.

Wash with Petroleum Ether to remove chlorophyll and lipids.

Wash with Chloroform to remove free aglycones (Lyoniresinol).

Extract the aqueous phase with n-Butanol. Lyoniside partitions into the n-BuOH layer due

to its glycosidic nature.

Chromatography:

MCI Gel CHP-20P: Load the n-BuOH fraction. Elute with a water-methanol gradient.

Lyoniside typically elutes between 40-60% Methanol.

Sephadex LH-20: Purify the lignan-rich fraction using Methanol as the mobile phase to

remove phenolic polymers.

Final Polish: Silica gel chromatography using Chloroform:Methanol:Water (8:2:0.1) yields

pure Lyoniside.

Pharmacological Potential & Mechanism[4][6][7]
Lyoniside functions as a prodrug and a direct effector. Upon hydrolysis by intestinal

-glucosidases/xylosidases, it releases the aglycone Lyoniresinol.

Structure-Activity Relationship (SAR)[8]
Antioxidant: The phenolic hydroxyl groups (C-4', C-6) act as radical scavengers.

Solubility: The xylose moiety significantly enhances aqueous solubility compared to the

aglycone, improving bioavailability.
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Anti-melanogenic: Lyoniside downregulates the MITF (Microphthalmia-associated

transcription factor) pathway.[5]

Signaling Pathway Diagram
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Figure 2: Proposed mechanism of action for the anti-melanogenic activity of

Lyoniside/Lyoniresinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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